![molecular formula C12H20ClNO B1518745 Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride CAS No. 1172082-90-4](/img/structure/B1518745.png)
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride
Overview
Description
Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride is a chemical compound with the CAS Number: 1172082-90-4 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 2-isopropoxy-N-methyl-2-phenylethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO.ClH/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11;/h4-8,10,12-13H,9H2,1-3H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (229.75 ) and its IUPAC name (2-isopropoxy-N-methyl-2-phenylethanamine hydrochloride ). Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
X-ray Structures and Computational Studies
A study conducted by Nycz et al. (2011) on the characterization of cathinones, although not directly mentioning Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride, provides insight into the structural analysis of similar compounds through X-ray diffraction and computational studies. Such analyses are crucial for understanding the molecular geometry, electronic spectra, and functional properties of complex organic molecules, which can be applied to the target compound for predicting its behavior in various chemical environments (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis and Biological Activity Studies
The synthesis of novel compounds and their biological activity assessments provide a foundation for understanding the potential applications of this compound in pharmaceuticals and drug design. For instance, the work by Wang et al. (2011) on synthesizing derivatives under ultrasound irradiation showcases the innovative approaches to compound synthesis that could be applied to this compound for enhancing its applicability in medicinal chemistry (Wang, Zou, Zhao, & Shi, 2011).
Corrosion Inhibition and Surface Protection
The application in corrosion inhibition, as researched by Boughoues et al. (2020), emphasizes the protective capabilities of amine derivative compounds on metal surfaces. Such studies are pivotal in expanding the use of this compound for industrial applications, where it could serve as an inhibitor or coating agent to prevent corrosion on metal surfaces (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Drug Delivery Systems
Karimi et al. (2018) explored the use of chitosan hydrogels cross-linked with amine derivatives for drug delivery, highlighting the potential of this compound in formulating responsive hydrogel systems for targeted drug release. Such applications are critical in developing novel drug delivery platforms that can improve the efficacy and bioavailability of therapeutic agents (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It’s possible that the compound interacts with its targets through a variety of mechanisms, such as hydrogen bonding or through the formation of carbocations .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
Similar compounds have been known to produce a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and more.
Properties
IUPAC Name |
N-methyl-2-phenyl-2-propan-2-yloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11;/h4-8,10,12-13H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIUUMOGAKGYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CNC)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


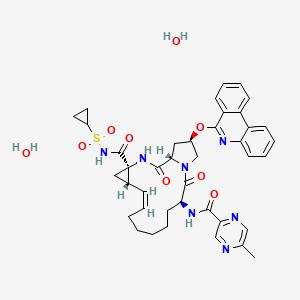

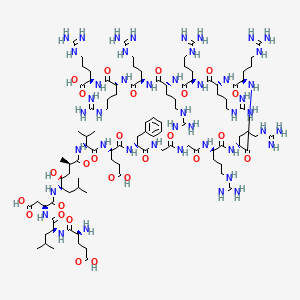
![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)


![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)
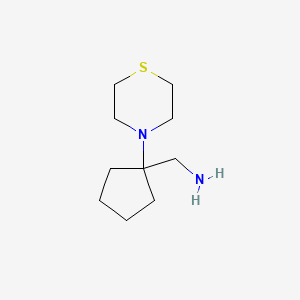
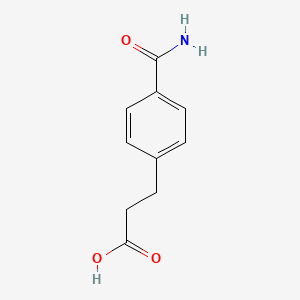
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)


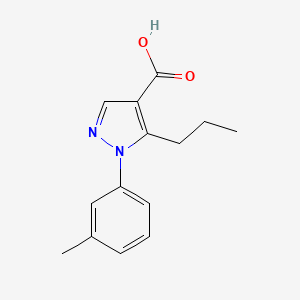
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
